4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline

Catalog No.
S13033415
CAS No.
142977-79-5
M.F
C13H11N5
M. Wt
237.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline

CAS Number

142977-79-5

Product Name

4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline

IUPAC Name

4-(3-pyridin-4-yltriazol-4-yl)aniline

Molecular Formula

C13H11N5

Molecular Weight

237.26 g/mol

InChI

InChI=1S/C13H11N5/c14-11-3-1-10(2-4-11)13-9-16-17-18(13)12-5-7-15-8-6-12/h1-9H,14H2

InChI Key

WQRJDOQVUUTFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=NN2C3=CC=NC=C3)N

4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline is a compound that features a triazole ring and a pyridine moiety, which are significant in medicinal chemistry. The compound's structure includes an aniline group linked to a 1H-1,2,3-triazole via a pyridine substituent. This unique arrangement contributes to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The compound's IUPAC name reflects its complex structure, which can be represented by the molecular formula C_{12}H_{11}N_5.

The chemical reactivity of 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline can be attributed to the presence of the triazole and aniline functional groups. It may participate in several types of reactions:

  • Nucleophilic Substitution: The aniline nitrogen can act as a nucleophile in electrophilic aromatic substitution reactions.
  • Coupling Reactions: The triazole moiety can undergo coupling reactions with various electrophiles, making it useful for synthesizing more complex molecules.
  • Hydrogen Bonding: The compound can form hydrogen bonds due to the presence of nitrogen atoms in both the triazole and pyridine rings, influencing its solubility and interaction with biological targets.

Research indicates that compounds containing triazole and pyridine structures exhibit diverse biological activities. 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline has shown potential as:

  • Antimicrobial Agents: Studies suggest that derivatives of this compound may possess antibacterial and antifungal properties.
  • Anticancer Activity: Some triazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibitors: The compound may act as an inhibitor for specific enzymes involved in disease pathways.

The synthesis of 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline typically involves:

  • Click Chemistry: This method often employs azide and alkyne components to form the triazole ring. For example:
    • Reacting an appropriate azide with a terminal alkyne under copper(I) catalysis.
  • Aniline Derivative Formation: Aniline can be reacted with the synthesized triazole under suitable conditions (e.g., acid catalysis) to yield the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

The applications of 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline are varied and include:

  • Pharmaceutical Development: Its potential as an antimicrobial or anticancer agent makes it a candidate for drug development.
  • Material Science: The compound may be utilized in the creation of functional materials due to its unique chemical properties.
  • Agricultural Chemicals: Its biological activity could lead to applications in crop protection products.

Interaction studies involving 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline focus on its binding affinity to various biological targets. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Laboratory experiments assess the biological effects on cell lines or microbial cultures.

These studies help elucidate the mechanisms behind its biological activities and guide further development.

Several compounds share structural similarities with 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline. Here are some notable examples:

Compound NameStructureUnique Features
4-(1H-Triazol-1-yl)anilineStructureLacks pyridine; primarily studied for anticancer activity.
3-(Pyridin-4-yl)-1H-triazolStructureSimilar triazole structure; focuses on antibacterial properties.
5-(Pyridin-3-y)-1H-triazoleStructureDifferent position of pyridine; shows unique enzyme inhibition profiles.

The uniqueness of 4-(1-(Pyridin-4-yl)-1H-1,2,3-triazol-5-yl)aniline lies in its combination of both triazole and pyridine functionalities, which may enhance its biological activity compared to other similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

237.10144537 g/mol

Monoisotopic Mass

237.10144537 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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